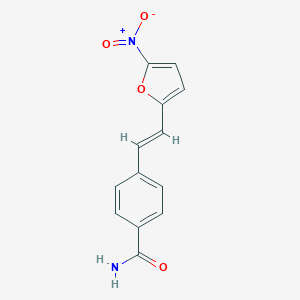

5-Nitro-2-(p-carbamoylstyryl)furan

Description

Properties

IUPAC Name |

4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)15(17)18/h1-8H,(H2,14,16)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOFJFNXVKQCTR-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553-59-9, 13946-82-2 | |

| Record name | H 193 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R8TH33JTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modification Strategies for 5 Nitro 2 P Carbamoylstyryl Furan and Analogues

Elaboration of the 5-Nitrofuran-2-styryl Moiety

The formation of the 5-nitrofuran-2-styryl scaffold is a critical step, typically achieved through olefination reactions that couple a 5-nitrofuran derivative with a substituted benzene (B151609) ring.

Wittig Reaction for (Styryl)furan Systems

The Wittig reaction is a widely employed method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.orgwikipedia.org In the context of styryl furan (B31954) synthesis, this reaction is particularly useful for creating the double bond that links the furan and phenyl rings. organic-chemistry.orgmasterorganicchemistry.com

The process generally begins with the preparation of a phosphonium salt, which is then deprotonated by a strong base to form the ylide. libretexts.org This ylide then reacts with an appropriate carbonyl compound. masterorganicchemistry.com For the synthesis of 5-nitro-2-(styryl)furan systems, this would typically involve the reaction of 5-nitrofurfural with a substituted benzyltriphenylphosphonium (B107652) halide. The reactivity of the ylide influences the stereochemistry of the resulting alkene; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

A related and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org The HWE reaction is known for its high stereoselectivity, typically yielding the (E)-alkene, and the water-soluble nature of its phosphate (B84403) byproduct simplifies purification. wikipedia.orgresearchgate.net This reaction is particularly advantageous when dealing with sterically hindered ketones or when high E-selectivity is desired. libretexts.orgorganic-chemistry.org The HWE reaction's versatility allows for its use in the synthesis of complex molecules, including natural products. researchgate.netconicet.gov.ar

Condensation Methodologies in Styryl Furan Synthesis

Condensation reactions provide an alternative route to the styryl furan core. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgslideshare.net This reaction can be used to synthesize α,β-unsaturated aromatic acids, which can be further modified. byjus.com For example, furfural (B47365) can undergo a Perkin reaction to produce furylacrylic acid. orgsyn.org

Another relevant condensation method is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, 5-phenyl-2-furaldehyde (B76939) can react with methyl cyanoacetate (B8463686) or ethyl cyanoacetate via Knoevenagel condensation to yield the corresponding acrylate (B77674) derivatives. researchgate.net Similarly, condensation of 5-nitro heteroaryl carbaldehyde derivatives with ketones can produce 5-nitro heteroaryl-phenylpropenone compounds. researchgate.net

Introduction of the Carbamoyl (B1232498) Functionality in Styryl Furan Structures

The carbamoyl group (-CONH2) can be introduced into the styryl furan structure through various synthetic strategies. A common method involves the hydrolysis of a nitrile group (-CN). researchgate.net This can be achieved by treating a nitrile-substituted styryl furan with a strong acid, such as 90% sulfuric acid, which typically results in good yields of the corresponding primary amide. researchgate.net Alternatively, hydrolysis can be performed using potassium hydroxide (B78521) in aqueous ethanol. researchgate.net

Another approach is the reaction of an acid chloride with ammonia (B1221849). researchgate.net This involves first preparing the corresponding acyl chloride from a carboxylic acid-substituted styryl furan and then treating it with ammonia to form the primary amide. researchgate.net

Synthesis of Key Intermediates and Precursors

The successful synthesis of 5-nitro-2-(p-carbamoylstyryl)furan and its analogues relies on the availability of key starting materials.

5-Nitrofurfural

5-Nitrofurfural is a crucial intermediate in the synthesis of many nitrofuran derivatives. chemicalbook.com Its synthesis typically starts from furfural, which is an abundant and inexpensive raw material derived from agricultural byproducts like corncobs and sugarcane bagasse. chemicalbook.comgoogle.com

A common industrial method for preparing 5-nitrofurfural involves a multi-step process. researchgate.netchemicalbook.com First, the aldehyde group of furfural is protected by converting it to furfural diacetate. researchgate.netacs.org This is necessary because the aldehyde group is susceptible to oxidation during the subsequent nitration step. acs.org The nitration of furfural diacetate is then carried out, typically using a nitrating agent in acetic anhydride. chemicalbook.comprepchem.com Finally, the diacetate protecting group is removed by hydrolysis to yield 5-nitrofurfural. researchgate.net This hydrolysis can be accomplished using sulfuric acid. google.com An alternative one-pot method has also been developed where esterification and nitration occur in a single step, using concentrated nitric acid as the nitrating agent and concentrated sulfuric acid as a catalyst. google.com

5-Nitrofurfural is a yellow to brown crystalline solid and is used in the synthesis of various pharmaceutical compounds. chemicalbook.com

5-Nitro-2-furoyl Chloride

5-Nitro-2-furoyl chloride is another important precursor, particularly for syntheses involving the introduction of the carbamoyl group via an amide formation route. It is a solid with a melting point between 34-41 °C. sigmaaldrich.com

The synthesis of 5-nitro-2-furoyl chloride starts from 5-nitro-2-furoic acid. chemicalbook.com 5-Nitro-2-furoic acid itself can be prepared by the nitration of 2-furoic acid. chemicalbook.com 2-Furoic acid, in turn, can be obtained by the oxidation of furfural. google.com The conversion of 5-nitro-2-furoic acid to 5-nitro-2-furoyl chloride is typically achieved by reacting it with a chlorinating agent such as thionyl chloride. prepchem.comwikipedia.org

Benzyltriphenylphosphonium Bromides

The Wittig reaction is a cornerstone in the synthesis of styryl-like compounds, including 5-nitro-2-(styryl)furan derivatives. organic-chemistry.orglibretexts.org This reaction utilizes a phosphonium ylide, often generated from a benzyltriphenylphosphonium bromide salt, to convert an aldehyde or ketone into an alkene. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, a key intermediate is a substituted benzyltriphenylphosphonium bromide.

The synthesis of these phosphonium salts is typically achieved through the reaction of triphenylphosphine (B44618) with a substituted benzyl (B1604629) halide. libretexts.org For instance, the preparation of 3-methoxycarbonylbenzyltriphenylphosphonium bromide involves refluxing 3-methoxycarbonylbenzyl bromide with triphenylphosphine in benzene. nii.ac.jp This salt can then be used in a Wittig reaction with 5-nitrofurfural. nii.ac.jp The resulting product, 5-nitro-2-(3-methoxycarbonylstyryl)furan, can be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for the desired carbamoyl derivative. nii.ac.jp Microwave-assisted synthesis has emerged as an efficient method for preparing substituted-benzyltriphenylphosphonium bromides, offering high yields in shorter reaction times. biomedres.usresearchgate.net For example, reacting triphenylphosphine and benzyl bromide in THF at 60°C under microwave irradiation for 30 minutes produces benzyltriphenylphosphonium bromide in high yield. biomedres.us

The general scheme for the synthesis of a benzyltriphenylphosphonium bromide is as follows:

Scheme 1: General synthesis of benzyltriphenylphosphonium bromide.

The reactivity of the resulting ylide in the Wittig reaction influences the stereochemistry of the final alkene product. organic-chemistry.org Stabilized ylides, often those with electron-withdrawing groups on the aromatic ring, tend to produce the (E)-alkene isomer, while non-stabilized ylides favor the (Z)-alkene. organic-chemistry.orglibretexts.org

Design and Synthesis of Advanced 5-Nitro-2-(styryl)furan Derivatives

The design and synthesis of advanced 5-nitro-2-(styryl)furan derivatives are driven by the need to explore structure-activity relationships. Modifications often target the aromatic ring, the carbamoyl group, and the furan ring itself.

Modifying the substituents on the aromatic ring of the styryl moiety can significantly impact the properties of the molecule. The position of the substituent is also a critical factor. For example, the synthesis of 5-nitro-2-(3-carboxystyryl)furan has been achieved through the Wittig reaction of 5-nitrofurfural with 3-methoxycarbonylbenzyltriphenylphosphonium bromide, followed by hydrolysis. nii.ac.jp Similarly, the 2- and 4-carboxystyryl isomers have also been synthesized. nii.ac.jp

The Wittig reaction can produce a mixture of cis and trans isomers. nii.ac.jpnii.ac.jp For instance, the reaction of 5-nitrofurfural with 2-methoxycarbonylbenzyltriphenylphosphonium bromide yields a mixture of cis- and trans-5-nitro-2-(2-methoxycarbonylstyryl)furan. nii.ac.jp The ratio of these isomers can be influenced by the reaction conditions. The isomers can often be separated by techniques like fractional crystallization. nii.ac.jp The stereochemistry is typically confirmed using spectroscopic methods, where the trans-isomer often shows a characteristic IR absorption band around 960 cm⁻¹ for the C-H out-of-plane deformation. nii.ac.jp

The carbamoyl group (–CONH₂) is a key functional group that can be readily derivatized to generate a library of analogues. Starting from the corresponding carboxylic acid, such as 5-nitro-2-(3-carboxystyryl)furan, the acid can be converted to its more reactive acid chloride by treatment with thionyl chloride. nii.ac.jp This acid chloride can then be reacted with a variety of amines to produce a range of amides. nii.ac.jpnii.ac.jp This approach allows for the introduction of diverse substituents at the carbamoyl nitrogen, enabling the fine-tuning of the molecule's properties. For instance, various amides and esters of 5-nitro-2-(2-carboxystyryl)furan have been prepared by condensing its acid chloride with different amines and alcohols. nii.ac.jp

Modifications to the heterocyclic furan ring are also a strategy to create novel analogues. The 5-nitro group is often considered essential for the biological activity of many nitrofuran compounds. rsc.orgresearchgate.net However, replacing the furan ring with other heterocycles can lead to compounds with different properties. For example, 5-nitrothiophene-2-carboxaldehyde (B54426) has been used to prepare semicarbazone derivatives, which are structural analogues of the furan-based compounds. nih.govsigmaaldrich.com

Furthermore, the furan ring itself can undergo reactions. Due to its aromatic nature, furan can undergo electrophilic substitution, preferentially at the C2 and C5 positions. chemicalbook.com However, furan is less aromatic than benzene and can also undergo addition reactions. matanginicollege.ac.in The presence of the electron-withdrawing nitro group at the 5-position deactivates the ring towards further electrophilic attack. researchgate.netresearchgate.net

Esters of 5-nitrofuran-2-carboxylic acid represent another class of derivatives. These can be synthesized by reacting 5-nitrofuran-2-carboxylic acid chloride with various alcohols. nii.ac.jp 5-nitrofuran-2-carboxylic acid itself can be prepared, and its acid chloride is synthesized by reacting the acid with phosphorus pentachloride. prepchem.com These ester derivatives, such as 5-nitro-furan-2-carboxylic acid carbamoylmethyl esters, have been investigated for their biological activities. nih.gov

Hydrazones and semicarbazones are important classes of derivatives that can be synthesized from 5-nitro-2-furaldehyde (B57684) (also known as 5-nitrofurfural). These reactions involve the condensation of the aldehyde with a hydrazine (B178648) or semicarazide derivative, respectively.

A wide variety of hydrazones have been synthesized by reacting 5-nitro-2-furaldehyde with different hydrazides. rsc.orgresearchgate.netnih.gov For instance, new hydrazones have been prepared using adamantanealkanohydrazides. rsc.orgscite.ai The synthesis typically involves heating the reactants in a suitable solvent. nih.gov

Semicarbazones are formed by reacting 5-nitro-2-furaldehyde with a semicarbazide (B1199961). nih.govsigmaaldrich.com Several methods for the synthesis of nitrofurazone (B1679002) (5-nitro-2-furaldehyde semicarbazone) have been reported, often starting from 5-nitrofurfural diacetate and semicarbazide hydrochloride under various conditions. google.com

The general reaction for the formation of hydrazones and semicarbazones is shown below:

Scheme 2: General synthesis of hydrazones and semicarbazones from 5-nitro-2-furaldehyde.

These derivatization strategies provide a versatile platform for the generation of a large number of analogues of this compound, allowing for a systematic exploration of their chemical and biological properties.

Synthesis of Quaternary Ammonium (B1175870) Salts with a 5-Nitrofuran Core

The synthesis of quaternary ammonium salts containing a 5-nitrofuran moiety is a key strategy for modifying the properties of these compounds. A general and effective method for this transformation is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.gov

A specific pathway to obtaining quaternary ammonium salts with a 5-nitrofuran core involves the preparation of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts. nih.gov This synthesis is achieved by reacting a 5-substituted 2-(N,N-dimethylaminomethyl)furan intermediate with an appropriate aryloxyalkyl bromide. nih.gov

The crucial precursor, 5-nitro-2-(N,N-dimethylaminomethyl)furan, can be synthesized through the reduction of N,N-dimethyl-5-nitro-2-furamide using diborane. nih.gov This multi-step process provides a reliable route to the target quaternary ammonium salts. The general synthetic scheme is presented below:

Scheme 1: Synthesis of N-(5-nitro-2-furfuryl) Quaternary Ammonium Salts

Step 1: Formation of the Tertiary Amine Precursor

Step 2: Quaternization

Where 'Ar' represents an aryl group and 'n' is the length of the alkyl chain.

This methodology allows for the introduction of a variety of aryloxyalkyl groups, enabling the systematic modification of the quaternary ammonium salt's structure.

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-nitro-2-(N,N-dimethylaminomethyl)furan | Aryloxyalkyl bromide | N-(5-nitro-2-furfuryl)-N,N-dimethyl-N-aryloxyalkylammonium bromide | nih.gov |

| N,N-dimethyl-5-nitro-2-furamide | Diborane | 5-nitro-2-(N,N-dimethylaminomethyl)furan | nih.gov |

Synthesis of Other Nitrofuran Derivatives

A variety of synthetic strategies have been developed to produce a wide range of nitrofuran derivatives, starting from readily available precursors. These methods allow for the introduction of diverse functional groups and structural motifs, leading to a broad library of compounds for further investigation.

Late-Stage Functionalization:

Recent advancements have focused on the late-stage functionalization of existing 5-nitrofuran drugs. rsc.orgnih.govnih.gov This approach utilizes copper-catalyzed C-H activation to introduce various substituents directly onto the furan ring. rsc.orgnih.gov Modifications such as hydroxylation, methylation, azidation, and cyanation have been successfully achieved, offering a direct route to novel analogues. rsc.orgnih.govnih.gov

Synthesis via Condensation Reactions:

The synthesis of this compound itself can be accomplished through several condensation reactions. The Claisen-Schmidt condensation provides a straightforward method for its preparation.

Another versatile method for creating the styryl linkage is the Wittig reaction. This involves the reaction of a phosphonium ylide derived from p-carbamoylbenzyltriphenylphosphonium bromide with 5-nitro-2-furaldehyde.

Furthermore, an acid-catalyzed aldol (B89426) condensation between 5-nitrofurfural and p-carbamoylacetophenone has been reported as a viable synthetic route.

Synthesis of Amide and Hydrazone Derivatives:

The synthesis of N-substituted-5-nitrofuran-2-carboxamides is a common strategy for creating analogues. This is typically achieved by activating 5-nitrofuran-2-carboxylic acid, for example with a coupling agent, followed by reaction with a primary or secondary amine.

Additionally, derivatives containing a hydrazone linkage can be prepared. For instance, reacting 5-nitro-2-furfural with various substituted thiosemicarbazides under microwave irradiation has been shown to be an efficient method for producing a series of 5-nitrofuran-2-yl derivatives.

Synthesis of Triazine Derivatives:

More complex heterocyclic systems incorporating the 5-nitrofuran scaffold have also been synthesized. For example, 2,4-diacetylamino-6-(5-nitro-2-furyl)-1,3,5-triazine has been prepared from ethyl 5-nitro-2-furoate. researchgate.net This synthesis involves the condensation of the nitrofuryl ester with biguanide, followed by acetylation. researchgate.net

| Starting Material(s) | Reaction Type | Product Class | Reference |

| 5-Nitrofuran drugs | Copper-catalyzed C-H functionalization | Hydroxylated, methylated, azidated, cyanated 5-nitrofurans | rsc.orgnih.govnih.gov |

| 5-Nitro-2-furaldehyde, p-Carbamoylacetophenone | Claisen-Schmidt condensation | This compound analogues | |

| p-Carbamoylbenzyltriphenylphosphonium bromide, 5-Nitro-2-furaldehyde | Wittig reaction | This compound analogues | |

| 5-Nitrofurfural, p-Carbamoylacetophenone | Acid-catalyzed aldol condensation | This compound analogues | |

| 5-Nitrofuran-2-carboxylic acid, Amine | Amidation | N-substituted-5-nitrofuran-2-carboxamides | |

| 5-Nitro-2-furfural, Thiosemicarbazide (B42300) | Condensation | 5-Nitrofuran-2-yl-methylene)hydrazinecarbothioamides | |

| Ethyl 5-nitro-2-furoate, Biguanide | Condensation/Cyclization | 2,4-Diamino-6-(5-nitro-2-furyl)-1,3,5-triazine | researchgate.net |

Structure Activity Relationship Sar Elucidation and Rational Drug Design Principles

Identification of Structural Determinants for Potency and Selectivity

The potency and selectivity of 5-Nitro-2-(p-carbamoylstyryl)furan and its derivatives are governed by several key structural features. The 5-nitro group on the furan (B31954) ring is widely considered essential for its biological activity. This group is believed to undergo enzymatic reduction within target cells to generate reactive nitroso and hydroxylamine (B1172632) intermediates, which can then exert cytotoxic effects through interactions with cellular macromolecules like DNA and proteins.

The styryl linker not only provides a conjugated system that influences the electronic properties of the molecule but also dictates the spatial orientation of the phenyl ring relative to the nitrofuran core. The nature and substitution pattern of the phenyl ring are also critical determinants of activity. For instance, the presence of the carbamoyl (B1232498) group at the para position of the styryl moiety in this compound is a significant contributor to its pharmacological profile.

Table 1: Key Structural Features and Their Impact on Activity

| Structural Component | Role in Activity | Reference |

| 5-Nitro Group | Essential for bioactivation via enzymatic reduction to reactive intermediates. | mdpi.comaimspress.com |

| Furan Ring | Serves as the core scaffold and its electronic properties influence the reactivity of the nitro group. | aimspress.com |

| Styryl Linker | Provides a conjugated system, influences molecular geometry, and orients the phenyl ring. | mdpi.com |

| p-Carbamoylphenyl Moiety | The carbamoyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. | nih.gov |

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of this compound analogs is highly sensitive to the positional and electronic effects of substituents on the styrylphenyl ring. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the reactivity of the entire molecule.

Studies on related 5-nitro-2-styrylfuran derivatives have shown that the introduction of electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity. This is often attributed to an increase in the reduction potential of the nitro group, facilitating its bioactivation. Conversely, electron-donating groups may have a detrimental effect on activity. The position of the substituent on the phenyl ring is also crucial, with para-substitution often being optimal for activity, as seen with the carbamoyl group in the parent compound.

Table 2: Influence of Phenyl Ring Substituents on the Activity of 5-Nitro-2-styrylfuran Analogs

| Substituent at para-position | Electronic Effect | Impact on Antibacterial Activity | Reference |

| -NO₂ | Strong Electron-Withdrawing | Generally enhances activity | mdpi.com |

| -CN | Electron-Withdrawing | Can increase activity | mdpi.com |

| -Cl | Electron-Withdrawing (Inductive) | Often leads to improved activity | mdpi.com |

| -CH₃ | Electron-Donating | May decrease activity | mdpi.com |

| -OCH₃ | Electron-Donating | Can reduce activity | mdpi.com |

| -NH₂ | Strong Electron-Donating | Generally decreases activity | nih.gov |

Stereochemical Influences on Pharmacological Response (e.g., cis vs. trans isomers)

The styryl linker in this compound introduces the possibility of cis-trans (or E/Z) isomerism. This stereochemical variation can have a profound impact on the pharmacological response, as the different spatial arrangements of the isomers can lead to altered binding affinities with biological targets. Generally, the trans isomer is the more thermodynamically stable and often the more biologically active form for styryl-containing compounds. The planar conformation of the trans isomer allows for more effective interaction with the binding site of a target enzyme or receptor.

For related nitrofuran derivatives, it has been observed that the cis to trans isomerization can be catalyzed by biological reducing agents. This suggests that even if the cis isomer is administered, it may be converted to the more active trans form in vivo.

Table 3: Stereoisomerism and its Effect on Biological Activity

| Isomer | Relative Stability | General Impact on Activity | Reference |

| trans (E) | More stable | Often the more active isomer due to better target binding. | mdpi.com |

| cis (Z) | Less stable | Generally less active, but can undergo in vivo isomerization to the trans form. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. For nitrofuran derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their therapeutic effects.

These studies often employ a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. For instance, electronic descriptors such as the Hammett substituent constant (σ) and the reduction potential of the nitro group have been shown to be critical for the antibacterial activity of 5-nitro-2-styrylfuran analogs. mdpi.com QSAR models have consistently highlighted the negative contribution of hydrophobicity, suggesting that excessively lipophilic compounds may have reduced activity. mdpi.com

Table 4: Common Descriptors in QSAR Models of Nitrofuran Analogs

| Descriptor Type | Example | Correlation with Activity | Reference |

| Electronic | Hammett constant (σ), Reduction Potential (E) | A positive correlation for electron-withdrawing groups is often observed. | mdpi.com |

| Steric | Molar Refractivity (MR) | Can have both positive and negative contributions depending on the target. | nih.gov |

| Hydrophobic | LogP | A negative correlation is frequently found, indicating that high lipophilicity is detrimental. | mdpi.com |

| Topological | Connectivity Indices | Can encode information about molecular size, shape, and branching. | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

In modern drug discovery, computational chemistry and molecular modeling have become indispensable tools for the rational design of new therapeutic agents. These approaches provide valuable insights into the interactions between a ligand and its biological target at the molecular level, thereby guiding the synthesis of more potent and selective compounds.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound and its analogs, docking studies can be used to visualize how these compounds fit into the active site of a bacterial enzyme, such as nitroreductase, which is responsible for their bioactivation.

These studies can reveal key interactions, such as hydrogen bonds between the carbamoyl group and amino acid residues in the active site, or pi-pi stacking interactions between the aromatic rings of the ligand and the protein. By understanding these interactions, medicinal chemists can design new analogs with improved binding affinities.

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those that are most likely to be active against a specific target. This approach can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test.

For the design of novel analogs of this compound, in silico screening can be used to explore a wide range of substituents on the styrylphenyl ring or to investigate different bioisosteric replacements for the carbamoyl group. Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be employed to ensure that the designed analogs have favorable pharmacokinetic profiles.

Advanced Research Methodologies and Preclinical Models

In Vitro Assay Systems for Mechanistic and Efficacy Studies

In vitro assays serve as the foundational step in characterizing the biological profile of a compound. These controlled laboratory experiments, conducted outside of a living organism, provide crucial data on a compound's direct effects on microbial or cellular targets.

High-Throughput Screening (HTS) Techniques for Compound Libraries

High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govunich.itnih.gov While specific HTS campaigns for 5-Nitro-2-(p-carbamoylstyryl)furan are not extensively documented in publicly available literature, the methodology is highly applicable.

HTS assays are typically automated and miniaturized, often using 96-well or 384-well plates, to test thousands of compounds daily. researchgate.netfrontiersin.org For the discovery of new antibacterial agents, HTS can be cell-based, targeting whole microorganisms, or target-based, focusing on specific enzymes or pathways essential for microbial survival. nih.gov A typical HTS workflow involves:

Primary Screening: A single concentration of each compound in a library is tested to identify initial hits that exhibit a desired effect, such as the inhibition of bacterial growth.

Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

Dose-Response Analysis: Active compounds are then tested across a range of concentrations to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). mdpi.com

The chemical diversity of compound libraries is a crucial factor in the success of HTS campaigns. mdpi.com For a compound like this compound, it would likely be part of a library of nitrofuran derivatives or other structurally related molecules to explore structure-activity relationships (SAR).

Microbial Sensitivity Testing (e.g., Minimum Inhibitory Concentration)

A cornerstone of antimicrobial research is the determination of a compound's Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net This quantitative measure is essential for evaluating the potency of compounds like this compound against a spectrum of bacteria and fungi.

Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common technique where a standardized inoculum of the test organism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. researchgate.net

| Compound Family | Test Organism | Reported MIC (µg/mL) |

| Nitrofuran Derivatives | Staphylococcus aureus | 0.008-0.015 nih.gov |

| Nitrofuran Derivatives | Escherichia coli | 100 nih.gov |

| Nitrofuran-Thiazole Derivatives | Various Bacteria | >1000 (compared to Nitrofurazone) researchgate.net |

| 5-Nitro-2-thiophenecarbaldehyde derivative | Pan-susceptible S. aureus | 0.5–2.0 nih.gov |

| 5-Nitro-2-thiophenecarbaldehyde derivative | MRSA | 1.0–16.0 nih.gov |

These data for related compounds underscore the potential of the nitrofuran class, suggesting that this compound would likely be subjected to similar rigorous MIC testing against a panel of clinically relevant pathogens.

Biochemical Assays for Enzyme Inhibition and Pathway Analysis

The biological activity of many drugs, including antimicrobial agents, often stems from the inhibition of specific enzymes that are crucial for the pathogen's survival. nih.gov Biochemical assays are designed to measure the effect of a compound on a purified enzyme or a specific metabolic pathway.

For nitrofuran derivatives, a key aspect of their mechanism of action is believed to involve the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates. These reactive species can then interact with and damage cellular macromolecules, including DNA and proteins.

Biochemical assays relevant to this compound would likely focus on:

Nitroreductase Activity: Measuring the ability of bacterial nitroreductases to metabolize the compound.

Enzyme Inhibition: Assessing the inhibitory effect of the compound on key bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication. For example, some nitrofuran derivatives have been investigated as inhibitors of enzymes like trypanothione (B104310) reductase in parasites. nih.gov

Pathway Analysis: Investigating the broader impact of the compound on metabolic pathways. This can be achieved through techniques like metabolomics, which analyzes the global changes in metabolite profiles within a cell upon treatment with the compound.

Understanding the specific molecular targets and pathways affected by this compound is crucial for its development as a therapeutic agent.

Cell Culture-Based Assays for Antimicrobial and Antiviral Evaluation

Cell culture-based assays provide a more complex biological system than biochemical assays, allowing for the evaluation of a compound's activity against intracellular pathogens or viruses within a host cell environment.

For antimicrobial evaluation , these assays are particularly important for pathogens that can survive and replicate inside host cells, such as certain strains of Staphylococcus aureus. In such assays, host cells (e.g., macrophages or epithelial cells) are infected with the bacteria and then treated with the test compound. The efficacy of the compound is determined by measuring the reduction in the number of intracellular bacteria. nih.gov

For antiviral evaluation , cell lines susceptible to a particular virus are used. The cells are infected with the virus and then treated with the compound. The antiviral activity is typically measured by the reduction in viral replication, which can be quantified through various methods such as plaque reduction assays, quantitative PCR (qPCR) to measure viral nucleic acid levels, or immunoassays to detect viral proteins. xisdxjxsu.asianih.gov While specific antiviral data for this compound is limited, derivatives of the broader furan (B31954) class have been investigated for their antiviral properties against viruses like influenza. nih.govnih.gov

In Vivo Preclinical Models (Non-Human) for Efficacy Assessment

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo preclinical models. These studies, conducted in living organisms, are essential to understand how a compound behaves in a complex physiological system.

Small Animal Models in Infectious Disease Research (e.g., mice, rats)

Mice and rats are the most commonly used small animal models in infectious disease research due to their genetic and physiological similarities to humans, relatively low cost, and ease of handling. researchgate.netnih.gov These models are used to assess the therapeutic efficacy of a compound in a systemic infection.

For a compound like this compound with potential antimicrobial activity, a typical in vivo efficacy study would involve:

Inducing an infection: The animals are infected with a specific pathogen (e.g., a bacterial or parasitic strain).

Treatment: A group of infected animals is treated with the test compound, while a control group receives a placebo.

Monitoring: The progression of the infection is monitored over time by measuring parameters such as bacterial load in various organs, survival rates, or clinical signs of disease. nih.govresearchgate.net

For example, a study on a nitrofuran derivative in a mouse model of malaria demonstrated a significant reduction in parasitemia following oral administration. researchgate.net Similarly, a mouse model of septic arthritis has been used to evaluate the in vivo efficacy of novel antimicrobial agents against Staphylococcus aureus. nih.gov While specific in vivo studies on this compound are not detailed in the provided search results, the established methodologies with related compounds provide a clear roadmap for its future preclinical evaluation.

Ex Vivo and Organ-on-a-Chip Systems for Human-Relevant Physiology Mimicry in Research

While specific ex vivo or organ-on-a-chip studies for this compound are not extensively documented in publicly available literature, the application of these advanced models is highly relevant for investigating its metabolism and physiological effects.

Organ-on-a-chip (OOC) systems are microfluidic devices containing living human cells that replicate the physiological, biochemical, and mechanical properties of human organs. biotechniques.com These systems represent a significant advancement over traditional 2D cell cultures and animal models, which often fail to accurately predict human responses. biotechniques.comnih.gov By simulating the microenvironment of human organs, OOC technology offers a more accurate platform for assessing the efficacy and toxicity of chemical compounds. nih.gov

For a compound like this compound, a "liver-on-a-chip" model would be particularly valuable. The liver is the primary site of drug metabolism, and such a model could be used to study the metabolic pathways of this compound. nih.gov Since nitrofurans are known to undergo complex metabolic activation, a human-relevant liver model could provide crucial insights into the formation of potentially reactive metabolites. nih.govnih.gov These systems allow for the co-culture of various liver cell types, such as hepatocytes, stellate cells, and Kupffer cells, to create a more physiologically representative environment. nih.gov

Furthermore, by connecting multiple OOCs, researchers can simulate multi-organ interactions, providing a more holistic understanding of the compound's pharmacokinetics and pharmacodynamics. biotechniques.com For instance, a gut-on-a-chip could be used to study the oral absorption of this compound. nih.gov The ability to integrate different organ models, such as a liver module with a target organ module, is essential for evaluating the effects of metabolites formed in the liver on other parts of the body. nih.gov

These micro-physiological systems offer a promising avenue for preclinical testing, bridging the gap between animal studies and human clinical trials, and ultimately reducing the reliance on animal models. nih.gov

Analytical and Characterization Techniques in Research

The definitive identification and characterization of this compound rely on a suite of powerful analytical techniques. These methods are fundamental for confirming the compound's structure, determining its purity, and quantifying its presence in various matrices.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro (NO₂) group, the furan ring, the styryl (C=C) double bond, and the carbamoyl (B1232498) (C=O and N-H) group. Nitro compounds typically exhibit strong, characteristic peaks for asymmetric and symmetric stretching of the NO₂ group. spectroscopyonline.com

Below is a table of expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3400-3200 | Stretch |

| C-H (Aromatic/Vinylic) | 3100-3000 | Stretch |

| C=O (Amide) | 1680-1630 | Stretch |

| C=C (Styryl) | 1650-1600 | Stretch |

| NO₂ (Nitro) | 1550-1500 and 1350-1300 | Asymmetric and Symmetric Stretch |

| C-N (Amide) | 1400-1200 | Stretch |

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In combination with fragmentation analysis, it can also provide structural information. For this compound, high-resolution mass spectrometry would be used to confirm its exact mass. The fragmentation pattern would likely show characteristic losses of the nitro group and cleavage at the styryl linkage.

Chromatographic Separations and Quantitation (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS/MS), is the method of choice for the analysis of nitrofuran compounds in various matrices. nih.gov For the quantitation of this compound, a reverse-phase HPLC method would likely be developed. The lipophilic nature of the compound makes it well-suited for separation on a C18 column. researchgate.net

The development of an HPLC method would involve the optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the use of a suitable detector, such as a UV-Vis detector set to the wavelength of maximum absorbance for the compound, or a mass spectrometer for higher sensitivity and specificity. nih.govresearchgate.net For trace analysis in biological samples, a derivatization step, often with 2-nitrobenzaldehyde, is commonly employed to improve the chromatographic properties and sensitivity of nitrofuran metabolites. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this compound, GC-MS could potentially be used after a suitable derivatization step to increase its volatility. A method for measuring 5-nitro-2-furaldehyde (B57684), a related compound, in animal tissues involves extraction and analysis by GC with electron capture detection, highlighting the potential for GC-based methods for nitrofuran analysis. nih.gov

The table below outlines a typical setup for the HPLC analysis of a nitrofuran compound like this compound.

| Parameter | Description |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 0.2-1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS/MS) |

| Injection Volume | 5-20 µL |

| Temperature | 25-40 °C |

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the compound's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, obtaining single crystals of suitable quality would be the first and often most challenging step. Once obtained, these crystals would be exposed to a beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the crystal structure can be solved and refined.

While no published crystal structure for this compound was found in the searched literature, the crystal structures of related nitrofuran and styryl compounds have been determined, providing insights into the expected molecular geometry and packing in the solid state. nih.gov This information is crucial for understanding intermolecular interactions and for computational modeling studies.

Future Research Perspectives and Unaddressed Challenges

Innovations in Synthetic Strategies for Novel Analogues

The chemical scaffold of 5-Nitro-2-(p-carbamoylstyryl)furan offers a fertile ground for synthetic modifications aimed at enhancing its therapeutic index. Future research will likely focus on innovative synthetic strategies to generate a diverse library of analogues with improved potency, selectivity, and pharmacokinetic properties.

One promising avenue is the application of late-stage functionalization (LSF) . This approach allows for the direct modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of derivatives without the need for de novo synthesis. nih.gov For instance, Cu-catalyzed C-H LSF could be employed to introduce a variety of functional groups onto the furan (B31954) or styryl moieties of the parent compound, potentially leading to enhanced target engagement or altered solubility. nih.gov

Furthermore, the development of continuous flow synthesis platforms presents a significant opportunity for the safer and more efficient production of nitrofuran derivatives. researchgate.netchemistryviews.orgnih.gov The nitration of furan-based precursors can be hazardous, but flow chemistry allows for better control over reaction parameters, minimizing risks and improving yields. chemistryviews.orgnih.gov Such platforms could be adapted for the synthesis of a wide array of 5-nitro-2-styrylfuran analogues for biological screening.

The synthesis of derivatives with modified styryl substituents is another key area. Research on related 5-nitrofuran derivatives has shown that modifications to the side chain at the 2-position of the furan ring can significantly impact biological activity. nih.govresearchgate.net For this compound, future synthetic efforts could explore variations of the carbamoyl (B1232498) group and the aromatic ring of the styryl moiety to probe structure-activity relationships (SAR). nih.govnih.gov

| Synthetic Strategy | Potential Advantages for Nitrofuran Analogues |

| Late-Stage Functionalization (LSF) | Rapid generation of diverse analogues, exploration of new chemical space. nih.gov |

| Continuous Flow Synthesis | Improved safety, higher yields, better scalability for production. researchgate.netchemistryviews.org |

| Side-Chain Modification | Optimization of potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net |

Deeper Elucidation of Biological Targets and Resistance Mechanisms

A fundamental challenge in the development of nitrofuran-based drugs is the incomplete understanding of their precise molecular targets and the full spectrum of resistance mechanisms. While it is established that nitrofurans are prodrugs activated by bacterial nitroreductases, the exact downstream targets of the reactive metabolites are not fully characterized. nih.govwikipedia.orgnih.gov

Future research must aim for a deeper elucidation of these biological targets . The current understanding is that the activated form of nitrofurans non-specifically damages multiple cellular components, including ribosomal proteins and DNA, leading to the inhibition of protein synthesis and other vital processes. wikipedia.orgnih.govdrugbank.com This multi-targeted mechanism is believed to be a key reason for the low incidence of resistance development. drugbank.commanchester.ac.uk However, identifying the specific proteins and pathways that are most critical for the drug's efficacy would enable a more rational design of new analogues.

A critical area of investigation is the mechanisms of antimicrobial resistance . The primary mechanism of resistance to nitrofurans involves mutations in the genes encoding nitroreductases, such as nfsA and nfsB in Escherichia coli, which prevent the activation of the prodrug. nih.govnih.gov However, other resistance mechanisms, such as the involvement of efflux pumps, may also play a role and require further investigation. manchester.ac.uk Understanding the evolutionary pathways to resistance is crucial for developing strategies to circumvent it and prolong the clinical lifespan of this drug class. nih.govnih.gov Studies have shown that resistance to nitrofurantoin (B1679001) evolves slowly, a trait that is highly desirable for new antibiotics. nih.gov

| Research Area | Key Unaddressed Questions |

| Biological Targets | What are the specific molecular targets of the reactive nitrofuran metabolites? Which targets are most critical for bactericidal activity? |

| Resistance Mechanisms | What is the full spectrum of resistance mechanisms beyond nitroreductase mutations? What is the clinical relevance of these alternative mechanisms? |

Integration of Multi-Omics Data in Mechanistic Studies

The advent of high-throughput "omics" technologies offers a powerful toolkit to address the knowledge gaps in the mechanism of action and resistance of nitrofuran compounds. The integration of genomics, transcriptomics, proteomics, and metabolomics data can provide a holistic view of the cellular response to drug exposure. researchgate.netnih.govnih.gov

Future studies on this compound and its analogues should incorporate a multi-omics approach to map the global perturbations in target organisms. For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression upon drug treatment, highlighting the pathways that are up- or down-regulated. researchgate.net Proteomic studies can identify the proteins that are directly modified by the reactive drug metabolites, providing direct evidence of target engagement. frontiersin.org Metabolomics can uncover disruptions in cellular metabolism, offering further insights into the drug's mode of action. nih.gov

The integration of these datasets can help to construct comprehensive models of the drug's mechanism and identify novel biomarkers of susceptibility or resistance. researchgate.netnih.gov Such approaches are becoming increasingly integral to modern antimicrobial drug discovery and can accelerate the development of more effective therapies. nih.govnih.gov

| Omics Technology | Application in Nitrofuran Research |

| Genomics | Identification of genes associated with resistance. nih.gov |

| Transcriptomics | Analysis of global gene expression changes in response to the drug. researchgate.net |

| Proteomics | Identification of protein targets and post-translational modifications. frontiersin.org |

| Metabolomics | Characterization of metabolic pathways affected by the drug. nih.gov |

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to the optimization of nitrofuran compounds holds significant promise. nih.govresearchgate.netyoutube.com These computational tools can analyze vast datasets to identify patterns and make predictions that can guide the design of new and improved drug candidates.

One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models . By training ML algorithms on existing data for nitrofuran derivatives, it is possible to build models that can predict the biological activity of novel, untested compounds. nih.gov This can help to prioritize which analogues to synthesize and test, saving time and resources.

| AI/ML Application | Potential Impact on Nitrofuran Drug Discovery |

| QSAR Modeling | Prediction of biological activity for new analogues, prioritization of synthetic targets. nih.gov |

| Generative AI | Design of novel compounds with optimized properties, exploration of new chemical space. youtube.com |

| Synthesis Planning | Acceleration of the synthesis of novel drug candidates. youtube.com |

Development of Novel Preclinical Research Tools

To accurately assess the therapeutic potential of new nitrofuran analogues like this compound, the development and use of advanced preclinical research tools are essential. This is particularly true for parasitic diseases, where the complex host-parasite interactions can be difficult to model. numberanalytics.comnumberanalytics.comnih.gov

Future research will benefit from the use of more sophisticated animal models , such as humanized mice, which can provide a more accurate representation of human disease and immune responses. numberanalytics.comnumberanalytics.com Advances in in vivo imaging technologies , like bioluminescence imaging, allow for the real-time monitoring of parasite burden and treatment efficacy in living animals. numberanalytics.com

In the realm of antibacterial research, there is a growing need for models that better mimic the conditions of chronic infections. Biofilm models , for example, are crucial for testing the activity of new compounds against the structured communities of bacteria that are often associated with persistent and difficult-to-treat infections. nih.gov The development of organoid and other 3D cell culture systems also offers a more physiologically relevant environment for testing drug efficacy and toxicity compared to traditional 2D cell cultures.

| Preclinical Tool | Application in Nitrofuran Research |

| Humanized Animal Models | More accurate assessment of drug efficacy and host response in parasitic diseases. numberanalytics.comnumberanalytics.com |

| Advanced Imaging Technologies | Real-time, non-invasive monitoring of treatment outcomes in vivo. numberanalytics.com |

| Biofilm Models | Evaluation of activity against chronic and persistent bacterial infections. nih.gov |

Q & A

Basic: What synthetic methodologies are employed to synthesize 5-nitro-2-furyl derivatives like 5-Nitro-2-(p-carbamoylstyryl)furan?

Answer:

Synthesis typically involves acid-catalyzed condensation of acetophenones with nitrofural diacetate in acetic acid to form chalcones (e.g., 1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones). Subsequent bromination in glacial acetic acid yields dibromopropanones, which are hydrobrominated in benzene with triethylamine to produce acetylene derivatives. Recrystallization from ethanol or DMF/ethanol mixtures ensures purity .

Advanced: How are structural disorders in X-ray crystallography data resolved for nitrofuran derivatives?

Answer:

Disordered atoms (e.g., in linking groups or substituents) are refined using dual-occupancy models with site-occupancy ratios (e.g., 0.733:0.267). Hydrogen atoms are positioned geometrically and refined via riding models with isotropic displacement parameters. Computational tools like SHELXL or OLEX2 validate bond lengths and angles against established databases (e.g., Cambridge Structural Database) .

Basic: What spectroscopic techniques are critical for characterizing 5-nitro-2-furyl compounds?

Answer:

- NMR : and NMR identify substituent effects (e.g., nitro group deshielding) and monitor stability in solvents like methanol .

- X-ray crystallography : Determines bond lengths (e.g., C–Br ≈ 1.9 Å) and dihedral angles (e.g., 16.9° between furan and phenyl rings) .

- Photoionization cross-section analysis : Augmented basis sets (aug-cc-pVTZ) and Lanczos chain calculations validate experimental UV-vis spectra .

Advanced: How do reduction potentials influence the electrochemical stability of 5-nitro-2-furyl derivatives in aqueous media?

Answer:

The nitro group’s electron-withdrawing effect lowers reduction potentials (e.g., 2.2–2.8 V for 5-nitro-2-(quinolylethenyl)furan), increasing susceptibility to nucleophilic attack. Cyclic voltammetry in buffered solutions (pH 7–9) quantifies redox stability, while DFT calculations predict electron affinity trends .

Basic: What biological activities are linked to the 5-nitro-2-furyl moiety?

Answer:

The nitro group confers broad-spectrum antibacterial activity by generating reactive oxygen species (ROS) under enzymatic reduction. Structure-activity relationship (SAR) studies show enhanced efficacy when paired with carbamoyl or styryl groups, as seen in veterinary antimicrobial agents .

Advanced: How do solvent interactions affect the stability of nitrofuran derivatives during synthesis?

Answer:

Polar aprotic solvents (e.g., DMF) stabilize intermediates via hydrogen bonding, while methanol induces decomposition (e.g., nitro group reduction). NMR tracking in deuterated solvents reveals degradation products like 5-nitrofuran-2-carboxylic acid .

Basic: What intermolecular interactions stabilize crystal structures of nitrofuran derivatives?

Answer:

Intermolecular C–H···O hydrogen bonds (e.g., C9–H···O1, 2.856 Å) and π-π stacking (centroid distances ~3.5 Å) create 2D networks. Disorder in crystal packing is mitigated by refining occupancy ratios and validating van der Waals contacts .

Advanced: How can computational methods predict synthetic pathways for novel nitrofuran analogs?

Answer:

AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic analysis to propose routes from commercial precursors. Molecular docking (e.g., AutoDock Vina) optimizes substituent placement for target binding (e.g., bacterial enzymes) .

Basic: What analytical challenges arise in quantifying furan derivatives in biological matrices?

Answer:

Volatility necessitates headspace-GC/MS with isotope-labeled standards (e.g., -furan). Dynamic headspace techniques improve sensitivity (30x vs. static) and reduce artifact formation during sample preparation .

Advanced: How do substituents on the styryl group modulate the antibacterial efficacy of 5-nitro-2-furyl derivatives?

Answer:

Electron-withdrawing groups (e.g., carbamoyl) enhance nitro group activation, increasing ROS production. Comparative MIC assays against E. coli and S. aureus show substituent-dependent activity, with para-substituted styryl groups outperforming ortho analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.